molecular formula C16H21N3O5S B14468733 N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline CAS No. 65734-76-1

N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline

Cat. No.: B14468733
CAS No.: 65734-76-1
M. Wt: 367.4 g/mol
InChI Key: LHIOHMDJARARHM-GXTWGEPZSA-N
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Description

N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline is a complex organic compound that features a unique combination of a nitrophenyl group, a sulfanyl linkage, and a dipeptide structure composed of D-valine and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline typically involves the coupling of 2-nitrobenzenesulfenyl chloride with D-valyl-L-proline. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of amino groups to ensure selective reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interaction.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanyl linkage provides additional binding affinity through thiol interactions .

Comparison with Similar Compounds

  • N-[(2-Nitrophenyl)sulfonyl]-D-alanine
  • N-[(2-Nitrophenyl)sulfanyl]-D-asparagine
  • N-[(2-Nitrophenyl)sulfanyl]-L-proline

Comparison: N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline is unique due to its specific dipeptide structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and binding affinity to target proteins .

Properties

CAS No.

65734-76-1

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-1-[(2R)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H21N3O5S/c1-10(2)14(15(20)18-9-5-7-12(18)16(21)22)17-25-13-8-4-3-6-11(13)19(23)24/h3-4,6,8,10,12,14,17H,5,7,9H2,1-2H3,(H,21,22)/t12-,14+/m0/s1

InChI Key

LHIOHMDJARARHM-GXTWGEPZSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC[C@H]1C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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